molecular formula C13H14O2 B3059380 (4-Ethenylphenyl)methyl 2-methylprop-2-enoate CAS No. 99413-45-3

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate

Cat. No.: B3059380
CAS No.: 99413-45-3
M. Wt: 202.25 g/mol
InChI Key: PTVHJARVSMLXLE-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further connected to a methacrylate ester. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-vinylbenzyl chloride+potassium methacrylate(4-Ethenylphenyl)methyl 2-methylprop-2-enoate\text{4-vinylbenzyl chloride} + \text{potassium methacrylate} \rightarrow \text{this compound} 4-vinylbenzyl chloride+potassium methacrylate→(4-Ethenylphenyl)methyl 2-methylprop-2-enoate

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

    Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

    Addition: The double bonds in the vinyl and methacrylate groups can participate in addition reactions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

    Addition: Catalysts such as palladium or platinum are used to facilitate addition reactions.

Major Products

    Polymers: The polymerization of this compound results in the formation of polymers with applications in coatings, adhesives, and resins.

    Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzyl methacrylates.

Scientific Research Applications

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl and methacrylate groups participate in radical polymerization, leading to the formation of stable polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: A simpler methacrylate ester used in the production of polymethyl methacrylate (PMMA).

    Ethyl methacrylate: Another methacrylate ester with similar polymerization properties.

    Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.

Uniqueness

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and allows for the formation of specialized polymers. This compound’s ability to undergo various chemical reactions and form high-performance materials sets it apart from other methacrylate esters .

Properties

IUPAC Name

(4-ethenylphenyl)methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-4-11-5-7-12(8-6-11)9-15-13(14)10(2)3/h4-8H,1-2,9H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVHJARVSMLXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564121
Record name (4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99413-45-3
Record name (4-Ethenylphenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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